molecular formula C11H14F2N2 B14876545 4-(2,5-Difluorophenyl)-1-methylpyrrolidin-3-amine

4-(2,5-Difluorophenyl)-1-methylpyrrolidin-3-amine

Cat. No.: B14876545
M. Wt: 212.24 g/mol
InChI Key: YOLYDZCECJISFN-UHFFFAOYSA-N
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Description

4-(2,5-Difluorophenyl)-1-methylpyrrolidin-3-amine is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. These compounds are characterized by a five-membered nitrogen-containing ring. The presence of the difluorophenyl group and the methyl group on the pyrrolidine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Difluorophenyl)-1-methylpyrrolidin-3-amine typically involves the use of Grignard reagents. One common method involves the reaction of 2,5-difluorochlorobenzene with magnesium to form the Grignard reagent, which is then reacted with a suitable amine to form the desired product . The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Difluorophenyl)-1-methylpyrrolidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrrolidine ring.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.

Scientific Research Applications

4-(2,5-Difluorophenyl)-1-methylpyrrolidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-Difluorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Difluorophenyl)-1-methylpyrrolidin-3-amine is unique due to the presence of both the difluorophenyl and methyl groups on the pyrrolidine ring. This structural feature imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H14F2N2

Molecular Weight

212.24 g/mol

IUPAC Name

4-(2,5-difluorophenyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C11H14F2N2/c1-15-5-9(11(14)6-15)8-4-7(12)2-3-10(8)13/h2-4,9,11H,5-6,14H2,1H3

InChI Key

YOLYDZCECJISFN-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)N)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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